An In-depth Technical Guide to 2-Bromo-6-phenylpyridine: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Bromo-6-phenylpyridine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-phenylpyridine, a versatile heterocyclic compound with significant applications in organic synthesis, medicinal chemistry, and materials science. This document details its chemical structure, physical and spectroscopic properties, and key synthetic applications, including detailed experimental protocols for common cross-coupling reactions.
Chemical Structure and Identification
2-Bromo-6-phenylpyridine is an aromatic heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a phenyl group at the 6-position.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-bromo-6-phenylpyridine |
| CAS Number | 39774-26-0 |
| Molecular Formula | C₁₁H₈BrN |
| Molecular Weight | 234.09 g/mol |
| InChI | InChI=1S/C11H8BrN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H |
| SMILES | C1=CC=C(C=C1)C2=NC(=CC=C2)Br |
Physicochemical Properties
2-Bromo-6-phenylpyridine is a white to yellow solid at room temperature.[1] Its physical properties are summarized in the table below.
| Property | Value | Source |
| Appearance | White to yellow powder or lump | Generic |
| Melting Point | 50.0 to 54.0 °C | Generic |
| Boiling Point (Predicted) | 315.1 ± 22.0 °C | Generic |
| Density (Predicted) | 1.426 ± 0.06 g/cm³ | Generic |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and toluene; sparingly soluble in water.[1] | Generic |
Spectroscopic Data
The spectroscopic data for 2-Bromo-6-phenylpyridine are crucial for its identification and characterization.
NMR Spectroscopy
¹H NMR Spectrum (300 MHz, CDCl₃): The following is an interpretation of the proton NMR spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-7.8 | m | 2H | Phenyl-H (ortho) |
| ~7.7-7.3 | m | 6H | Phenyl-H (meta, para) & Pyridyl-H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The provided data is based on publicly available spectra.[1]
¹³C NMR Spectrum (Predicted): The predicted chemical shifts for the carbon atoms are listed below.
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-N (Pyridyl) |
| ~142 | C-Br (Pyridyl) |
| ~139 | C-ipso (Phenyl) |
| ~138 | C-H (Pyridyl) |
| ~129 | C-H (Phenyl) |
| ~128 | C-H (Phenyl) |
| ~127 | C-H (Pyridyl) |
| ~120 | C-H (Pyridyl) |
Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-Bromo-6-phenylpyridine would be expected to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C and C=N stretch (aromatic rings) |
| ~1100 | C-Br stretch |
| 800-600 | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry
The electron ionization mass spectrum of 2-Bromo-6-phenylpyridine would exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| m/z | Assignment |
| 233/235 | [M]⁺ |
| 154 | [M-Br]⁺ |
| 77 | [C₆H₅]⁺ |
Applications in Research and Development
2-Bromo-6-phenylpyridine serves as a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities.
Drug Discovery
The phenylpyridine scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. 2-Bromo-6-phenylpyridine is a valuable intermediate for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The bromo-substituent allows for the facile introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships to optimize potency and selectivity.
One of the key signaling pathways targeted by kinase inhibitors derived from substituted pyridines is the Anaplastic Lymphoma Kinase (ALK) pathway. In certain cancers, a chromosomal rearrangement leads to a constitutively active ALK fusion protein, which drives tumor growth. Inhibitors designed to block the ATP-binding site of ALK can effectively shut down this oncogenic signaling.
Materials Science
The rigid, planar structure of the phenylpyridine moiety makes it an attractive component for organic light-emitting diodes (OLEDs) and other organic electronic materials. By incorporating 2-Bromo-6-phenylpyridine into larger conjugated systems, researchers can tune the photophysical and electronic properties of the resulting materials.
Key Experimental Protocols
The reactivity of the bromine atom in 2-Bromo-6-phenylpyridine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. Detailed protocols for two of the most common and powerful C-C and C-N bond-forming reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are provided below.
Suzuki-Miyaura Cross-Coupling: Synthesis of 2,6-Diphenylpyridine
This protocol describes the synthesis of 2,6-diphenylpyridine from 2-Bromo-6-phenylpyridine and phenylboronic acid.
Materials:
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2-Bromo-6-phenylpyridine
-
Phenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Bromo-6-phenylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2,6-diphenylpyridine.
Buchwald-Hartwig Amination: Synthesis of N-Phenyl-6-phenylpyridin-2-amine
This protocol outlines the synthesis of N-phenyl-6-phenylpyridin-2-amine from 2-Bromo-6-phenylpyridine and aniline.[2]
Materials:
-
2-Bromo-6-phenylpyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 eq), Xantphos (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by 2-Bromo-6-phenylpyridine (1.0 eq) and aniline (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-phenyl-6-phenylpyridin-2-amine.
The mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.
Safety Information
2-Bromo-6-phenylpyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
2-Bromo-6-phenylpyridine is a valuable and versatile building block in modern organic synthesis. Its well-defined structure and predictable reactivity in cross-coupling reactions make it an essential tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its properties and key applications, along with detailed experimental protocols to facilitate its use in the laboratory.
